Diethyl phenylphosphonate CAS number 1754-49-0
Diethyl phenylphosphonate CAS number 1754-49-0
An In-depth Technical Guide to Diethyl Phenylphosphonate (B1237145) (CAS 1754-49-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phenylphosphonate (CAS No. 1754-49-0) is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P.[1][2] It is a colorless to almost colorless clear liquid at room temperature.[2][3] This document provides a comprehensive technical overview of diethyl phenylphosphonate, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, safety information, and key applications. While primarily utilized in organic synthesis and as a flame retardant, this guide aims to provide a thorough resource for professionals across various scientific disciplines.[2][4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of diethyl phenylphosphonate is presented in Table 1. This data is crucial for its handling, application, and characterization.
Table 1: Chemical and Physical Properties of Diethyl Phenylphosphonate
| Property | Value | Reference(s) |
| CAS Number | 1754-49-0 | [1][2][5] |
| Molecular Formula | C₁₀H₁₅O₃P | [1][2][5] |
| Molecular Weight | 214.20 g/mol | [1][5][6] |
| Appearance | Colorless to Almost colorless clear liquid | [2][3] |
| Boiling Point | 110-112 °C at 1 mm Hg | [2][7] |
| Density | 1.12 g/cm³ | [2][7] |
| Refractive Index | 1.4940 | [2][7] |
| Flash Point | 267 °C | [2][8] |
| Water Solubility | <0.2 g/L at 25 °C | [2][8] |
| LogP | 2.578 | [1][9] |
| SMILES | CCOP(=O)(C1=CC=CC=C1)OCC | [1][2] |
| InChI | InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | [2][3] |
Spectroscopic Data
The structural confirmation of diethyl phenylphosphonate is typically achieved through various spectroscopic techniques. Key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for Diethyl Phenylphosphonate
| Technique | Key Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.74-7.82 (m, 2H), 7.48-7.55 (m, 1H), 7.39-7.46 (m, 2H), 3.99-4.17 (m, 4H), 1.28 (td, J = 7.0, 2.3 Hz, 6H) | [10] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 132.3 (d, J = 3.2 Hz), 131.7 (d, J = 9.9 Hz), 128.4 (d, J = 14.9 Hz), 128.3 (d, J = 187.9 Hz), 62.0 (d, J = 5.2 Hz), 16.3 (d, J = 6.5 Hz) | [10] |
| ³¹P NMR (162 MHz, CDCl₃) | δ 18.8 | [10] |
| HRMS (ESI) | m/z 237.0649 ([M+Na]⁺, C₁₀H₁₅O₃PNa⁺ calcd. 237.0651) | [10] |
| IR Spectrum | Available | [6][11] |
Synthesis Protocols
Several synthetic routes for diethyl phenylphosphonate have been reported. Below are detailed experimental protocols for some common methods.
Michaelis-Arbuzov Reaction
This is a classic method for the formation of phosphonates.
Experimental Protocol:
-
A dried 25 mL flask is charged with triethyl phosphite (B83602) (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[5]
-
The mixture is stirred for 12 hours at room temperature.[5]
-
The crude product is then purified by column chromatography over silica (B1680970) gel (300–400 mesh) using dichloromethane (B109758) (CH₂Cl₂) as the eluent to yield analytically pure diethyl phenylphosphonate.[5]
Copper-Catalyzed Cross-Coupling
This method involves the coupling of a phenylboronic acid with a H-phosphonate diester.
Experimental Protocol:
-
A reaction vessel is charged with phenylboronic acid (0.25 mmol), diethyl H-phosphonate (0.5 mmol), 1,10-phenanthroline (B135089) (0.05 mmol), and copper(I) oxide (Cu₂O) (0.025 mmol) in 2 mL of acetonitrile (B52724) (CH₃CN).[10]
-
The reaction mixture is stirred under an atmosphere of air for 24 hours.[10]
-
Upon completion, the product is isolated and purified using standard techniques.
Nickel-Catalyzed Cross-Coupling of an Aryl Tosylate
This protocol describes a nickel-catalyzed approach.
Experimental Protocol:
-
Under a nitrogen atmosphere, a 10 mL Schlenk tube is charged with the aryl tosylate (0.2 mmol), bis(1,5-cyclooctadiene)nickel(0) (B103923) (3 mol%), a specified ligand (e.g., 2-(di-tert-butylphosphaneyl)-4-methoxy-N,N-dimethylaniline, 3 mol%), N,N-diisopropylethylamine (0.6 mmol), and 2 mL of toluene.[5]
-
Diisopropyl phosphite (0.15 mmol) is added to the mixture.[5]
-
The reaction is heated at 110 °C for 10 hours.[5]
-
An additional 0.15 mmol of diisopropyl phosphite is added, and the mixture is stirred at 110 °C for another 14 hours.[5]
-
After cooling, the volatile components are removed, and the residue is purified by short silica column chromatography to afford the desired organophosphorus compound.[5]
Applications
Diethyl phenylphosphonate serves as a versatile intermediate and building block in several areas of chemistry.
-
Organic Synthesis: It is utilized as an organophosphine ligand in various organic reactions.[2][7]
-
Flame Retardants: Organophosphorus compounds, including phosphonates, are widely investigated and used as halogen-free flame retardants.[4][12][13] They can act in both the gas phase and the condensed phase to inhibit combustion and promote the formation of a protective char layer.[14][15]
-
Precursor for Heterocyclic Compounds: It can be used as a precursor for the synthesis of various heterocyclic compounds and as a catalyst in the synthesis of complex organic molecules.[8][16]
-
Material Science: It finds applications in the synthesis of organic photoelectric materials, fluorescent probes, and biomarkers.[8][16]
Safety Information
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard | H302 | Harmful if swallowed. | [2][3][17] |
| Hazard | H315 | Causes skin irritation. | [17] |
| Hazard | H319 | Causes serious eye irritation. | [17] |
| Precautionary | P264 | Wash skin thoroughly after handling. | [2] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product. | [2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [18] |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [2][18] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [18] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [18] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |
Toxicology: The intraperitoneal LD50 in mice is reported as 790 mg/kg.[2][7] The chemical, physical, and toxicological properties have not been thoroughly investigated.[17]
Visualized Workflow
As no biological signaling pathways involving diethyl phenylphosphonate have been identified in the literature, the following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling synthesis, a key experimental protocol.
Caption: Ni-Catalyzed Synthesis Workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. DIETHYL PHENYLPHOSPHONATE | 1754-49-0 [chemicalbook.com]
- 3. Diethyl phenylphosphonate | 1754-49-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. DIETHYL PHENYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 6. Phosphonic acid, phenyl-, diethyl ester | C10H15O3P | CID 15642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1754-49-0 | CAS DataBase [m.chemicalbook.com]
- 8. Phenylphosphonic acid diethyl ester [chembk.com]
- 9. Phosphonic acid, phenyl-, diethyl ester (CAS 1754-49-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Phosphonic acid, phenyl-, diethyl ester [webbook.nist.gov]
- 12. A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET [mdpi.com]
- 13. Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. electronics.org [electronics.org]
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- 18. Diethyl phenylphosphonate - High purity | EN [georganics.sk]
